molecular formula C22H17N3O2 B12805602 Benzenamine, 4-((9,10-dihydro-9,10-dioxo-2-anthracenyl)azo)-N,N-dimethyl- CAS No. 63040-62-0

Benzenamine, 4-((9,10-dihydro-9,10-dioxo-2-anthracenyl)azo)-N,N-dimethyl-

Cat. No.: B12805602
CAS No.: 63040-62-0
M. Wt: 355.4 g/mol
InChI Key: HZFZIJDCKZOTBF-UHFFFAOYSA-N
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Description

Benzenamine, 4-((9,10-dihydro-9,10-dioxo-2-anthracenyl)azo)-N,N-dimethyl- is a complex organic compound known for its unique structure and properties This compound is characterized by the presence of an anthracene moiety linked to a benzenamine group through an azo linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-((9,10-dihydro-9,10-dioxo-2-anthracenyl)azo)-N,N-dimethyl- typically involves the azo coupling reaction between 4-dimethylaminobenzenediazonium chloride and 9,10-dihydro-9,10-dioxoanthracene-2-amine. The reaction is carried out under acidic conditions, often using hydrochloric acid, to facilitate the formation of the diazonium salt. The diazonium salt then reacts with the anthracene derivative to form the azo compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale azo coupling reactions with optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-((9,10-dihydro-9,10-dioxo-2-anthracenyl)azo)-N,N-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

Benzenamine, 4-((9,10-dihydro-9,10-dioxo-2-anthracenyl)azo)-N,N-dimethyl- has a wide range of applications in scientific research:

    Chemistry: Used as a dye and in the study of azo compounds.

    Biology: Investigated for its potential as a biological stain.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of pigments and dyes for textiles and other materials.

Mechanism of Action

The mechanism of action of Benzenamine, 4-((9,10-dihydro-9,10-dioxo-2-anthracenyl)azo)-N,N-dimethyl- involves its interaction with molecular targets through the azo linkage. The compound can undergo redox reactions, influencing various biochemical pathways. The anthracene moiety may also interact with DNA, proteins, and other biomolecules, leading to potential biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzenamine, 4-((9,10-dihydro-9,10-dioxo-2-anthracenyl)azo)-N,N-dimethyl-
  • Benzenamine, 4-((9,10-dihydro-9,10-dioxo-2-anthracenyl)azo)-N,N-diethyl-
  • Benzenamine, 4-((9,10-dihydro-9,10-dioxo-2-anthracenyl)azo)-N,N-dipropyl-

Uniqueness

The uniqueness of Benzenamine, 4-((9,10-dihydro-9,10-dioxo-2-anthracenyl)azo)-N,N-dimethyl- lies in its specific structural configuration, which imparts distinct chemical and physical properties. The presence of the dimethylamino group enhances its solubility and reactivity compared to its diethyl and dipropyl counterparts.

Properties

CAS No.

63040-62-0

Molecular Formula

C22H17N3O2

Molecular Weight

355.4 g/mol

IUPAC Name

2-[[4-(dimethylamino)phenyl]diazenyl]anthracene-9,10-dione

InChI

InChI=1S/C22H17N3O2/c1-25(2)16-10-7-14(8-11-16)23-24-15-9-12-19-20(13-15)22(27)18-6-4-3-5-17(18)21(19)26/h3-13H,1-2H3

InChI Key

HZFZIJDCKZOTBF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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